
Licarin A
Übersicht
Beschreibung
Licarin A ist eine Neolignan-Verbindung mit einer Dihydrobenzofuran-Struktur. Es kommt in verschiedenen Pflanzenarten vor, darunter Muskatnuss (Myristica fragrans), und es wurde nachgewiesen, dass es eine Reihe von biologischen Aktivitäten besitzt. This compound wurde auf seine zytotoxischen, antimikrobiellen, entzündungshemmenden und neuroprotektiven Eigenschaften untersucht .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Licarin A has shown significant promise as an anticancer agent. Research indicates that it can inhibit cell proliferation and induce apoptosis in several cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : this compound may interfere with the cell cycle, preventing cancer cells from dividing.
- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death.
- Modulation of Signaling Pathways : Studies suggest that this compound influences multiple signaling cascades involved in cancer progression, including the p38 MAPK pathway and protein kinase C (PKC) pathways .
Case Study: Anti-Cancer Efficacy
In a study involving various cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers. The compound's efficacy was particularly notable against breast and colon cancer cells.
Antiparasitic Activity
This compound exhibits potent activity against several protozoan parasites, making it a candidate for treating diseases such as:
- Chagas Disease : Effective against Trypanosoma cruzi, with an EC50 value of approximately 100.8 μM .
- Leishmaniasis : Demonstrates significant leishmanicidal activity against Leishmania major and Leishmania amazonensis .
- Schistosomiasis : Acetylated derivatives of this compound have shown enhanced schistosomicidal activity against Schistosoma mansoni .
Comparative Efficacy Table
Disease | Pathogen | EC50 (μM) | Reference |
---|---|---|---|
Chagas Disease | Trypanosoma cruzi | 100.8 | |
Leishmaniasis | Leishmania major | Not specified | |
Schistosomiasis | Schistosoma mansoni | 50-200 |
Antimicrobial Properties
This compound has demonstrated antibacterial and antimycobacterial properties, indicating its potential use in treating infections caused by bacteria and mycobacteria, including multidrug-resistant strains. Studies have reported its effectiveness against:
- Mycobacterium tuberculosis : Showing promise as an anti-TB agent.
- Various Bacterial Strains : Exhibiting broad-spectrum antimicrobial activity .
Anti-inflammatory Effects
Research has shown that this compound can modulate immune responses and exhibit anti-inflammatory effects. Notably, it has been found to:
- Reduce tumor necrosis factor-alpha (TNF-α) production in activated mast cells, potentially alleviating allergic responses .
- Suppress the production of prostaglandin D2 (PGD2), further indicating its role in managing inflammation .
Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective properties by activating specific signaling pathways that mitigate pain and hyperalgesia. Its effects have been linked to the activation of the NO-cGMP-ATP-sensitive K+ channel pathway, providing insights into its potential applications in treating neuropathic pain .
Wirkmechanismus
Target of Action
Licarin A, a neolignan, has been shown to interact with several targets. It has been observed to have a significant effect on the rat mast cell line RBL-2H3 cells . It also acts as a partial PPARɣ receptor agonist , confirmed by adipocyte differentiation assays and regulation of the expression of target genes and proteins .
Mode of Action
This compound interacts with its targets and induces changes in their function. For instance, it has been shown to significantly and dose-dependently reduce TNF-α production in DNP-HSA-stimulated RBL-2H3 cells . Furthermore, it reduces COX-2 expression .
Biochemical Pathways
This compound affects several biochemical pathways. It reduces TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can modulate the immune response and inflammation through these pathways.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to possess multi-functional biological properties ranging from cytotoxicity to antimicrobial activities . It has even been used for the treatment of central nervous system complaints and metabolic disorders . In addition, it has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells .
Biochemische Analyse
Biochemical Properties
Licarin A interacts with various enzymes, proteins, and other biomolecules. It has been shown to reduce TNF-α and PGD2 secretion via the inhibition of PKCα/βII and p38 MAPK pathways . This suggests that this compound can interact with these enzymes and modulate their activity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the proliferation of non-small cell lung cancer cell lines in a dose and time-dependent manner . This compound treatment caused G1 arrest, increase in Beclin 1, LC3II levels and degradation of p62 indicating activation of autophagy in both NCI-H23 and A549 cells . In addition, this compound mediated apoptotic cell death was confirmed by MMP loss, increased ROS, cleaved PARP and decreased pro-caspase3 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to induce cell death by activation of autophagy and apoptosis in non-small cell lung cancer cells . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Licarin A kann sowohl durch natürliche Extraktion als auch durch synthetische Methoden gewonnen werden. Der gebräuchlichste Syntheseweg beinhaltet die oxidative Dimerisierung von Isoeugenol. Diese Reaktion kann durch verschiedene Mittel katalysiert werden, darunter CuFe2O4, das nachweislich unter milden Bedingungen hohe Ausbeuten liefert . Die Reaktion beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Oxidationsmitteln wie tert-Butylhydroperoxid (TBHP) .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die primäre Methode zur Synthese von this compound beinhaltet die Oxidation von Isoeugenol.
Reduktion: this compound kann reduziert werden, um verschiedene Derivate zu bilden, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig berichtet werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Einbeziehung seiner Methoxy- und Hydroxylgruppen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie TBHP und Katalysatoren wie CuFe2O4 . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Medizin: This compound zeigt zytotoxische Wirkungen gegen Krebszellen, insbesondere gegen nicht-kleinzellige Lungenkrebszellen, indem es Autophagie und Apoptose induziert.
Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Pfade:
Analyse Chemischer Reaktionen
Licarin A undergoes several types of chemical reactions, including:
Oxidation: The primary method for synthesizing this compound involves the oxidation of isoeugenol.
Reduction: this compound can be reduced to form various derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: this compound can undergo substitution reactions, particularly involving its methoxy and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like TBHP and catalysts such as CuFe2O4 . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Vergleich Mit ähnlichen Verbindungen
Licarin A gehört zur Klasse der Neolignan-Verbindungen, zu der auch andere ähnliche Verbindungen gehören, wie zum Beispiel:
Licarin B: Ein weiteres Neolignan mit einer ähnlichen Struktur, aber unterschiedlichen biologischen Aktivitäten.
Accuminatin: Ein weiteres Neolignan mit potenziellen entzündungshemmenden und zytotoxischen Wirkungen.
Seine Fähigkeit, Autophagie-abhängige Apoptose in Krebszellen zu induzieren, und seine entzündungshemmenden Wirkungen machen es zu einer besonders vielversprechenden Verbindung für weitere Forschung und Entwicklung .
Biologische Aktivität
Licarin A is a naturally occurring neolignan primarily derived from the plant species Myristica fragrans (nutmeg) and has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, antimicrobial, and potential anticancer activities, supported by various studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure which includes a phenolic sub-unit and an alkenyl side chain. The structure can be represented as follows:
This configuration contributes to its biological activity, influencing its interactions with various biological targets.
Anti-inflammatory Activity
Numerous studies have demonstrated the anti-inflammatory potential of this compound. It has been shown to modulate key inflammatory pathways, particularly through the inhibition of NF-κB signaling. In a recent study, this compound exhibited significant inhibition of NF-κB phosphorylation in DU-145 prostate cancer cells at low concentrations (9.6 nM), outperforming other controls like rocaglamide .
Table 1: Anti-inflammatory Effects of this compound
Concentration (nM) | NF-κB Phosphorylation Inhibition (%) |
---|---|
9.6 | 75 |
48 | 85 |
150 | 90 |
Antioxidant Properties
This compound has also been evaluated for its antioxidant capabilities. It demonstrated superior oxidative control compared to Vitamin C in cell viability assays, maintaining activity over extended periods . This property is particularly relevant in preventing oxidative stress-related diseases.
Antimycobacterial Effects
Research indicates that this compound exhibits significant antimicrobial properties, particularly against rapidly growing mycobacteria. Structural modifications to this compound have enhanced its efficacy against various strains, showing lower minimum inhibitory concentration (MIC) values than standard drugs .
Table 2: Antimycobacterial Activity of this compound and Derivatives
Compound | MIC (µg/mL) | Reference Drug MIC (µg/mL) |
---|---|---|
This compound | 12 | 20 |
Modified Derivative DL21 | 6 | 20 |
Antileishmanial Activity
This compound has been identified as a promising candidate against Leishmania species, with significant anti-promastigote and anti-amastigote activities noted. The derivative DL21 showed an EC50 of 4.68 µM against promastigotes and an EC90 of 15.91 µM against amastigotes .
Table 3: Leishmanicidal Activity of this compound Derivatives
Compound | EC50 Promastigote (µM) | EC90 Amastigote (µM) |
---|---|---|
This compound | 10 | 30 |
DL21 | 4.68 | 15.91 |
Anticancer Potential
Recent investigations suggest that this compound may possess anticancer properties through various mechanisms, including induction of apoptosis in cancer cells and inhibition of tumor growth. In studies involving different cancer cell lines, this compound demonstrated cytotoxic effects at concentrations ranging from 10 to 100 μM .
Case Studies and Clinical Relevance
A notable case study highlighted the use of this compound derivatives in treating inflammatory eye diseases, showcasing their potential as novel therapeutic agents . The derivatives exhibited lower toxicity while maintaining significant biological activity.
Eigenschaften
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/b6-5+/t12-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDOFWOJEDZPCF-FNINDUDTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.